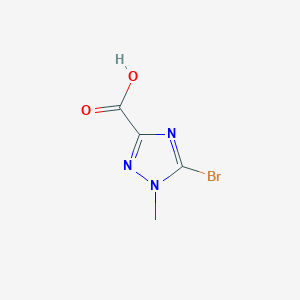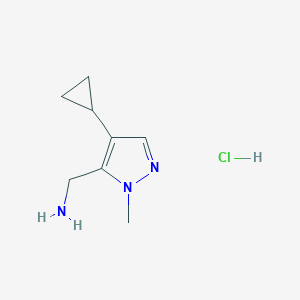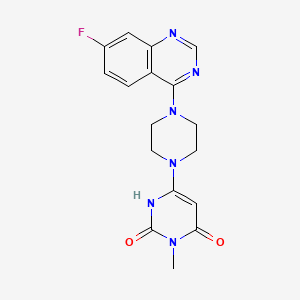
6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline moiety linked to a piperazine ring, which is further connected to a pyrimidine dione structure. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of 7-fluoroquinazoline: Starting from a suitable fluorinated aromatic precursor, the quinazoline ring is constructed through cyclization reactions.
Piperazine Derivatization: The quinazoline intermediate is then reacted with piperazine under controlled conditions to form the 7-fluoroquinazolin-4-yl piperazine derivative.
Pyrimidine Dione Attachment: Finally, the piperazine derivative is coupled with a pyrimidine dione precursor, often using condensation reactions facilitated by catalysts or activating agents.
Industrial Production Methods: Industrial-scale production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.
Substitution: The fluorine atom on the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and stability under different chemical conditions.
Biology and Medicine:
- Investigated for potential use as an anti-cancer agent due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.
- Explored for its antimicrobial properties, particularly against resistant bacterial strains.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in research for the development of diagnostic agents.
作用機序
The mechanism of action of 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The quinazoline moiety is known to interact with tyrosine kinases, inhibiting their activity and thus interfering with signal transduction pathways crucial for cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
類似化合物との比較
6-(4-(7-chloroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of fluorine.
6-(4-(7-bromoquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: Contains a bromine atom instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro or bromo analogs.
- Fluorine’s electronegativity and small size can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-22-15(25)9-14(21-17(22)26)23-4-6-24(7-5-23)16-12-3-2-11(18)8-13(12)19-10-20-16/h2-3,8-10H,4-7H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSLDYLMOALTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679608.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2679609.png)
![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)
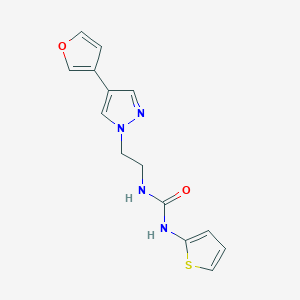
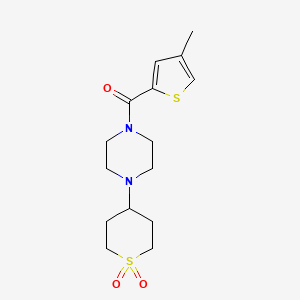
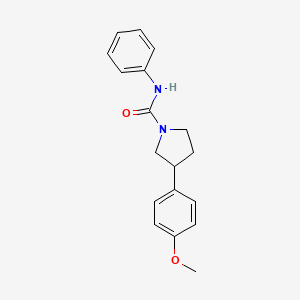
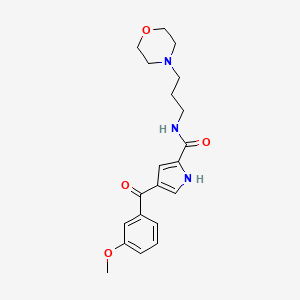
![5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2679619.png)
![N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B2679620.png)
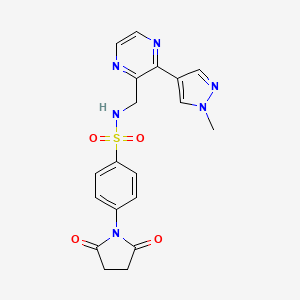
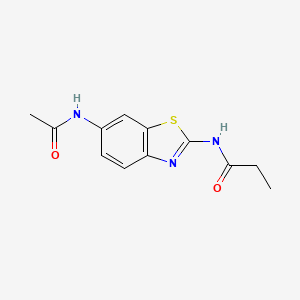
![1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2679627.png)
